molecular formula C6H9NO3 B054254 (4S,5S)-Methyl 5-methyl-4,5-dihydrooxazole-4-carboxylate CAS No. 118916-78-2

(4S,5S)-Methyl 5-methyl-4,5-dihydrooxazole-4-carboxylate

Katalognummer B054254
CAS-Nummer: 118916-78-2
Molekulargewicht: 143.14 g/mol
InChI-Schlüssel: RAAGHFMDHMDDNX-WHFBIAKZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4S,5S)-Methyl 5-methyl-4,5-dihydrooxazole-4-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MEMDOX and is a chiral oxazole derivative. It has been widely studied for its unique properties and potential uses in drug development, material science, and other fields.

Wirkmechanismus

The mechanism of action of (4S,5S)-Methyl 5-methyl-4,5-dihydrooxazole-4-carboxylate is still under investigation. However, it is believed that the compound works by inhibiting specific enzymes or proteins involved in various biological processes. Its unique structure and properties make it a promising candidate for developing drugs that target specific pathways in the body.
Biochemical and Physiological Effects:
Several studies have been conducted to investigate the biochemical and physiological effects of (4S,5S)-Methyl 5-methyl-4,5-dihydrooxazole-4-carboxylate. It has been found to exhibit anti-inflammatory and antimicrobial activities, which could make it a potential treatment for various inflammatory and infectious diseases. Additionally, it has been shown to have anticancer properties, making it a promising candidate for developing new cancer therapies.

Vorteile Und Einschränkungen Für Laborexperimente

One of the significant advantages of (4S,5S)-Methyl 5-methyl-4,5-dihydrooxazole-4-carboxylate is its unique structure, which makes it a promising candidate for developing new drugs that target specific pathways in the body. However, one of the limitations of using MEMDOX in lab experiments is its low solubility in water, which can make it challenging to work with in some applications.

Zukünftige Richtungen

There are several future directions for research on (4S,5S)-Methyl 5-methyl-4,5-dihydrooxazole-4-carboxylate. One of the most promising areas of research is its potential use in developing new drugs for various diseases. Additionally, further studies are needed to investigate its mechanism of action and potential applications in other fields, such as material science. Overall, MEMDOX has significant potential for various applications, and further research is needed to fully explore its properties and potential uses.

Synthesemethoden

The synthesis of (4S,5S)-Methyl 5-methyl-4,5-dihydrooxazole-4-carboxylate involves the reaction of 5-methyl-4,5-dihydrooxazole-4-carboxylic acid with methanol and a chiral catalyst. The reaction takes place under specific conditions, and the resulting product is purified through various processes to obtain the desired compound. This synthesis method has been optimized over time, and several modifications have been made to improve the yield and purity of the product.

Wissenschaftliche Forschungsanwendungen

The potential applications of (4S,5S)-Methyl 5-methyl-4,5-dihydrooxazole-4-carboxylate in scientific research are vast. One of the most significant areas of research is its potential use in drug development. MEMDOX has been found to exhibit various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Several studies have been conducted to explore its potential as a lead compound for developing new drugs.

Eigenschaften

CAS-Nummer

118916-78-2

Produktname

(4S,5S)-Methyl 5-methyl-4,5-dihydrooxazole-4-carboxylate

Molekularformel

C6H9NO3

Molekulargewicht

143.14 g/mol

IUPAC-Name

methyl (4S,5S)-5-methyl-4,5-dihydro-1,3-oxazole-4-carboxylate

InChI

InChI=1S/C6H9NO3/c1-4-5(6(8)9-2)7-3-10-4/h3-5H,1-2H3/t4-,5-/m0/s1

InChI-Schlüssel

RAAGHFMDHMDDNX-WHFBIAKZSA-N

Isomerische SMILES

C[C@H]1[C@H](N=CO1)C(=O)OC

SMILES

CC1C(N=CO1)C(=O)OC

Kanonische SMILES

CC1C(N=CO1)C(=O)OC

Synonyme

4-Oxazolecarboxylicacid,4,5-dihydro-5-methyl-,methylester,(4S-cis)-(9CI)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.